An In-depth Technical Guide to 2-(3-Cyclopropylphenyl)oxirane (CAS 1507678-78-5): A Versatile Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to 2-(3-Cyclopropylphenyl)oxirane (CAS 1507678-78-5): A Versatile Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-cyclopropylphenyl)oxirane (CAS 1507678-78-5), a heterocyclic building block of increasing interest in medicinal chemistry. The strategic incorporation of a cyclopropyl moiety onto a phenyl oxirane scaffold presents a unique combination of structural rigidity and reactivity, making it a valuable intermediate in the synthesis of complex molecular architectures for drug discovery. This document will delve into the compound's physicochemical properties, plausible synthetic routes, and its potential applications as a key intermediate, supported by an analysis of the structural motifs' roles in medicinal chemistry.
Introduction: The Strategic Value of the Cyclopropylphenyl Oxirane Scaffold
The pursuit of novel chemical entities with enhanced pharmacological profiles is a cornerstone of modern drug development. The design of molecular scaffolds that offer a balance of structural rigidity, metabolic stability, and synthetic versatility is paramount. 2-(3-Cyclopropylphenyl)oxirane emerges as a compound of significant interest, embodying the advantageous properties of both the cyclopropyl and oxirane functionalities.
The cyclopropyl group , a three-membered carbocycle, is increasingly utilized in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. Its rigid nature can enforce a specific conformation, potentially leading to higher binding affinity and selectivity for a biological target. Furthermore, the unique electronic character of the cyclopropyl ring can enhance metabolic stability and improve pharmacokinetic profiles.
The oxirane (epoxide) ring is a highly versatile three-membered heterocycle containing an oxygen atom. The inherent ring strain makes it susceptible to nucleophilic ring-opening reactions, providing a powerful tool for introducing diverse functional groups in a stereospecific manner. This reactivity is extensively exploited in the synthesis of complex molecules, including many active pharmaceutical ingredients.
The combination of these two motifs in 2-(3-cyclopropylphenyl)oxirane creates a building block with significant potential for the construction of novel therapeutics. Its structure offers a reactive handle (the epoxide) for further chemical elaboration, while the cyclopropylphenyl moiety can serve as a key pharmacophoric element or a modulator of the overall molecular properties.
Physicochemical and Spectroscopic Properties
While detailed experimental data for 2-(3-cyclopropylphenyl)oxirane is not extensively published in peer-reviewed literature, its fundamental properties can be derived from supplier information and predicted based on the analysis of its constituent functional groups.
| Property | Value | Source |
| CAS Number | 1507678-78-5 | [1] |
| Molecular Formula | C₁₁H₁₂O | [1] |
| Molecular Weight | 160.21 g/mol | [1] |
| SMILES | C1(C2=CC=CC(C3CC3)=C2)OC1 | [1] |
Predicted Spectroscopic Data:
Based on the structure, the following characteristic spectroscopic features are anticipated:
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¹H NMR: Signals corresponding to the protons of the cyclopropyl ring (typically in the upfield region), aromatic protons on the phenyl ring, and the protons of the oxirane ring (generally appearing in the 2.5-4.5 ppm range).
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¹³C NMR: Resonances for the carbons of the cyclopropyl group, the aromatic carbons, and the two carbons of the epoxide ring.
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IR Spectroscopy: Characteristic C-O stretching frequencies for the epoxide ring (typically in the 1250 cm⁻¹ and 800-950 cm⁻¹ regions), along with bands corresponding to the aromatic C-H and C=C bonds.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 160.21, along with characteristic fragmentation patterns.
Synthesis Methodologies: A Plausible Approach
Synthesis of the Precursor: 3-Cyclopropylstyrene
The synthesis of 3-cyclopropylstyrene can be approached through several well-established methods, often starting from commercially available materials like 3-bromobenzaldehyde or 3-cyclopropylbenzaldehyde.
Workflow for the Synthesis of 3-Cyclopropylstyrene:
Caption: General scheme for the epoxidation of 3-cyclopropylstyrene.
Detailed Protocol (Hypothetical):
This protocol is a generalized procedure based on common epoxidation methods for styrenes and has not been specifically validated for 3-cyclopropylstyrene.
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Dissolution: Dissolve 3-cyclopropylstyrene (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Reagent Addition: Slowly add a solution of an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents), in the same solvent to the reaction mixture. The addition should be done portion-wise or via a dropping funnel to control the reaction temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, to destroy any excess peroxide. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove acidic byproducts) and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-(3-cyclopropylphenyl)oxirane.
Reactivity and Applications in Drug Development
The primary utility of 2-(3-cyclopropylphenyl)oxirane in drug development lies in its role as a versatile intermediate. The strained oxirane ring is a key reactive site, allowing for the introduction of various nucleophiles to construct more complex molecular frameworks.
Ring-Opening Reactions
The epoxide ring can be opened by a wide range of nucleophiles, including amines, thiols, alcohols, and organometallic reagents. This reaction is often regioselective and stereospecific, providing excellent control over the resulting stereochemistry.
Illustrative Ring-Opening Reactions:
Caption: Potential ring-opening reactions of 2-(3-cyclopropylphenyl)oxirane.
The resulting products, such as amino alcohols and thioether alcohols, are common structural motifs in a variety of biologically active molecules, including beta-blockers, antivirals, and enzyme inhibitors.
Role as a Medicinal Chemistry Building Block
The incorporation of the 3-cyclopropylphenyl moiety can be strategically employed to:
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Explore Structure-Activity Relationships (SAR): By serving as a rigid scaffold, it allows for the systematic variation of substituents introduced via the oxirane ring opening, enabling a thorough exploration of the SAR.
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Enhance Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains or other functional groups, which can lead to improved pharmacokinetic properties.
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Improve Potency and Selectivity: The conformational constraint imposed by the cyclopropyl ring can lead to a more favorable binding orientation with the target protein, resulting in increased potency and selectivity.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-(3-cyclopropylphenyl)oxirane is not widely available, general precautions for handling epoxides should be followed. Epoxides are often classified as irritants and potential sensitizers.
GHS Hazard Statements (from supplier data):
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H227: Combustible liquid
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H302: Harmful if swallowed
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H312: Harmful in contact with skin
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H315: Causes skin irritation
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H319: Causes serious eye irritation
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H350: May cause cancer [1] Recommended Handling Procedures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids and oxidizing agents.
Conclusion
2-(3-Cyclopropylphenyl)oxirane represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive epoxide handle and a property-modulating cyclopropylphenyl scaffold provides a powerful tool for the synthesis of novel and complex molecular architectures. While detailed experimental data for this specific compound remains limited in the public domain, its synthesis can be reasonably achieved through established chemical transformations. The strategic use of this intermediate holds significant promise for the development of new therapeutic agents with improved pharmacological profiles. Further research into the synthesis, characterization, and application of 2-(3-cyclopropylphenyl)oxirane is warranted to fully unlock its potential in the field of drug discovery.
